促黄体激素释放激素 (2-10),Trp(6)-

描述

Synthesis Analysis

The synthesis of LHRH analogs, including modifications like "LHRH (2-10), Trp(6)-", often involves sophisticated chemical and enzymatic methods to ensure specificity and functionality. For instance, an efficient chemical-enzymatic synthesis of the LHRH N-terminal pentapeptide has been developed, featuring the formation of peptide bonds through both chemical coupling and enzymatic actions, highlighting the complex synthesis strategies for such peptides (Słomczyńska, Leplawy, & Leplawy, 1991).

Molecular Structure Analysis

The molecular structure of LHRH analogs, including those with Trp substitutions, is critical for their function. These structures are designed to mimic or alter the natural hormone's action. The conformational studies and modifications aim to enhance the peptide's stability, receptor affinity, and biological activity. However, specific details on the molecular structure analysis of "LHRH (2-10), Trp(6)-" were not directly found in the provided papers.

Chemical Reactions and Properties

The chemical properties of LHRH analogs are influenced by their specific amino acid sequences and modifications. These properties include their reactivity, stability, and interaction with metal ions, such as the formation of complexes with Zn(II) ions, which can impact their biological activity and pharmacokinetics. The interaction of LHRH with Zn(II) ions, through coordination to imidazole nitrogen and peptide oxygen, is an example of the complex chemical behavior of these peptides (Bal et al., 1989).

Physical Properties Analysis

The physical properties of LHRH analogs, such as solubility, stability under physiological conditions, and their conformation in solution, are crucial for their biological efficacy. These properties are meticulously designed and analyzed during the development of analogs to ensure optimal interaction with the LHRH receptor and desired pharmacological profiles. The specific physical properties of "LHRH (2-10), Trp(6)-" would depend on its overall structure and modifications but were not detailed in the available research.

Chemical Properties Analysis

The chemical properties, including reactivity and stability of LHRH analogs, are tailored to improve their therapeutic potential. Modifications like "LHRH (2-10), Trp(6)-" aim to enhance the peptide's resistance to enzymatic degradation, increase its half-life, and modulate its interaction with the LHRH receptor for improved clinical outcomes. The synthesis and modification approaches, such as those demonstrated by Pettit and Smith (1979) for the Trp8-substituted LHRH, illustrate the chemical engineering behind these analogs to achieve desired properties and efficacy (Pettit & Smith, 1979).

科学研究应用

垂体激素分泌的调节

促黄体激素释放激素 (LHRH) 的类似物,包括“促黄体激素释放激素 (2-10),Trp(6)-”,已被研究用于其对垂体激素分泌的影响。 研究表明,这些类似物可以影响大鼠垂体前叶细胞培养中糖蛋白激素和 LHβ 的共同 α 亚基的信使核糖核酸 (mRNA) 水平 。这种调节对于理解和潜在治疗与垂体功能相关的疾病至关重要。

激素敏感肿瘤的治疗

促黄体激素释放激素 (LHRH) 类似物在治疗激素敏感肿瘤方面有应用,例如分泌黄体生成激素 (LH) 的肿瘤。 例如,一项研究报告称,在一名 LH 分泌性垂体肿瘤患者中,促黄体激素释放激素激动剂反而升高了 LH 和 α 亚基水平,而不是降低 。这种悖论效应表明与肿瘤细胞之间存在复杂的相互作用,可以利用其用于治疗目的。

早熟的管理

促黄体激素释放激素 (LHRH) 类似物的缓释制剂,包括“促黄体激素释放激素 (2-10),Trp(6)-”,已被用于抑制早熟的垂体和性腺分泌 。这种应用对于管理早发性青春期及其相关的临床和生化异常具有重要意义。

理解激素抵抗

涉及“促黄体激素释放激素 (2-10),Trp(6)-”的研究有助于我们理解激素抵抗。 例如,对促黄体激素释放激素给药的反应迟钝以及对克罗米芬柠檬酸盐无反应表明肿瘤自主性和异常的中枢调节机制 。这些知识对于开发治疗耐药激素分泌肿瘤的疗法至关重要。

代谢清除和降解

对促黄体激素释放激素 (LHRH) 类似物(包括“促黄体激素释放激素 (2-10),Trp(6)-”)代谢的研究为其代谢清除率和抵抗降解提供了见解 。这些特性对于设计更有效和更持久的治疗剂至关重要。

受体结合亲和力

促黄体激素释放激素 (LHRH) 类似物的增强生物活性部分归因于其对促黄体激素释放激素受体的更高结合亲和力 。这种特征对于开发能够更有效地靶向和调节促黄体激素释放激素受体途径的药物至关重要。

安全和危害

作用机制

Target of Action

The primary target of LHRH (2-10), Trp(6)- is the Luteinizing Hormone Releasing Hormone (LHRH) receptors . These receptors are primarily found in the pituitary gland . The role of these receptors is to bind with LHRH, which triggers the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland .

Mode of Action

LHRH (2-10), Trp(6)- interacts with its targets, the LHRH receptors, by binding to them . This binding action triggers a series of biochemical reactions that lead to the release of LH and FSH . The binding of LHRH to these specific pituitary receptors causes them to aggregate and become internalized .

Biochemical Pathways

The binding of LHRH (2-10), Trp(6)- to the LHRH receptors affects the gonadotropin-releasing hormone (GnRH) pathway . This pathway is responsible for the release of LH and FSH, which are crucial hormones for reproductive functions. The downstream effects of this pathway include the regulation of sex steroid secretion in both males and females .

Pharmacokinetics

The pharmacokinetics of LHRH (2-10), Trp(6)- involve its distribution, clearance, and metabolism . The biological half-life of LHRH is reported to be between 2-8 minutes, representing only the distribution phase of the compound after intravenous administration . The metabolic clearance rate and plasma half-disappearance time of LHRH have also been studied .

Result of Action

The result of the action of LHRH (2-10), Trp(6)- is the stimulation of the synthesis and release of gonadotropins, leading to an increase in the number of LHRH receptors . This leads to an increase in the levels of LH and FSH, which are crucial for reproductive functions .

Action Environment

The action of LHRH (2-10), Trp(6)- can be influenced by various environmental factors. For instance, the presence of other hormones, such as gonadal steroids and inhibin, can influence the regulation of the number of LHRH receptors . Additionally, the physiological state of the individual, such as their age, sex, and health status, can also impact the action, efficacy, and stability of LHRH (2-10), Trp(6)- .

属性

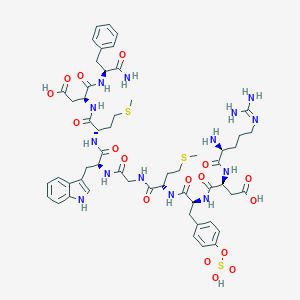

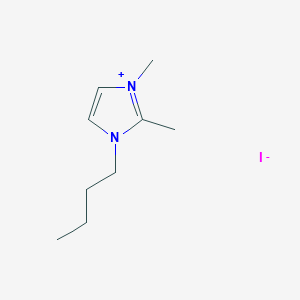

IUPAC Name |

(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-(2-amino-2-oxoethyl)pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C59H77N17O11/c1-32(2)21-44(52(81)70-43(13-7-19-65-59(62)63)58(87)76-20-8-14-49(76)57(86)68-29-50(61)79)72-54(83)47(24-35-27-67-42-12-6-4-10-39(35)42)74-53(82)45(22-33-15-17-37(78)18-16-33)73-56(85)48(30-77)75-55(84)46(23-34-26-66-41-11-5-3-9-38(34)41)71-51(80)40(60)25-36-28-64-31-69-36/h3-6,9-12,15-18,26-28,31-32,40,43-49,66-67,77-78H,7-8,13-14,19-25,29-30,60H2,1-2H3,(H2,61,79)(H,64,69)(H,68,86)(H,70,81)(H,71,80)(H,72,83)(H,73,85)(H,74,82)(H,75,84)(H4,62,63,65)/t40-,43-,44-,45-,46-,47+,48-,49-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWKWVNLFGWKCIA-ZXEZBUDCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)[C@@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=CN=CN7)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C59H77N17O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20148736 | |

| Record name | LHRH (2-10), Trp(6)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20148736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1200.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

108787-46-8 | |

| Record name | LHRH (2-10), Trp(6)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108787468 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LHRH (2-10), Trp(6)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20148736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 108787-46-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(20Z,22Z)-25,26-dihydroxy-10,16-dimethylspiro[2,5,13,18,27,31-hexaoxaheptacyclo[22.4.3.114,17.01,3.07,12.07,16.024,28]dotriaconta-10,20,22-triene-15,2'-oxirane]-4,19-dione](/img/structure/B10990.png)

![6-Fluoro-3,4-dihydro-2H-benzo[1,4]oxazine](/img/structure/B11003.png)

![Ethyl 2-[(anilinocarbothioyl)amino]acetate](/img/structure/B11006.png)